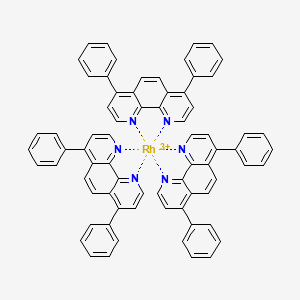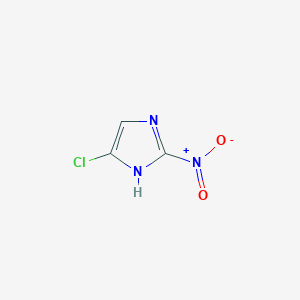
2-Bromo-5-chloro-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-chloro-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-methylpyrimidine typically involves the bromination and chlorination of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These processes may include the use of catalysts and specific reaction conditions to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-chloro-4-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-chloro-4-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-chloro-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-methylpyrimidine
- 5-Chloro-4-methylpyrimidine
- 2-Chloro-5-bromopyrimidine
Comparison: Compared to its similar compounds, 2-Bromo-5-chloro-4-methylpyrimidine is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct advantages in certain chemical reactions and applications .
Eigenschaften
Molekularformel |
C5H4BrClN2 |
|---|---|
Molekulargewicht |
207.45 g/mol |
IUPAC-Name |
2-bromo-5-chloro-4-methylpyrimidine |
InChI |
InChI=1S/C5H4BrClN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 |
InChI-Schlüssel |
KGDQPSQFWZUACC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


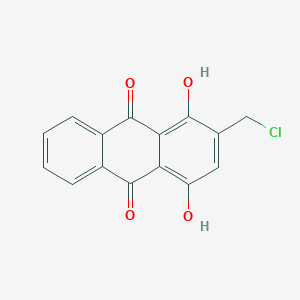
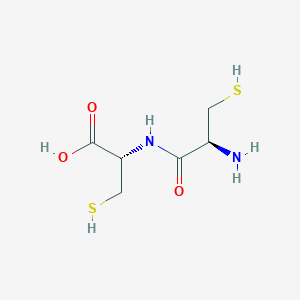
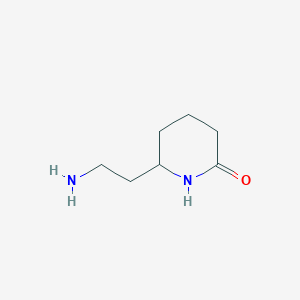
![5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B13147549.png)
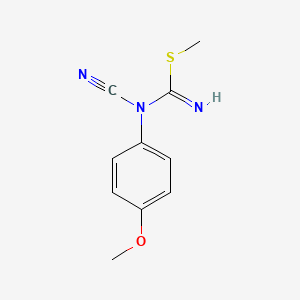
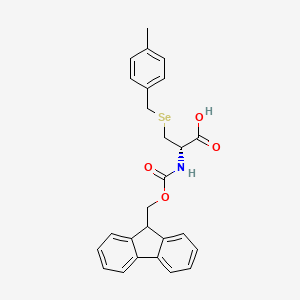

![1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13147565.png)


